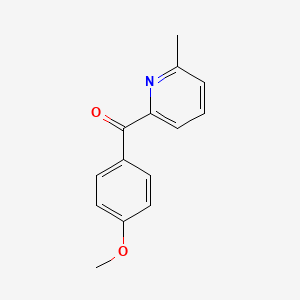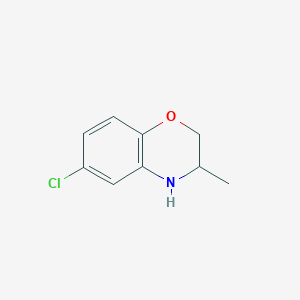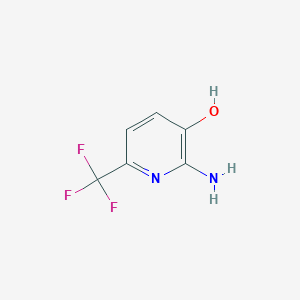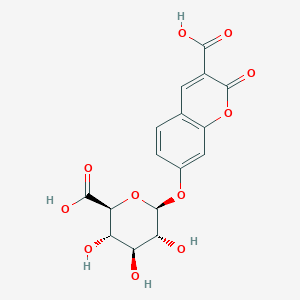
3-Carboxyumbelliferyl-b-D-glucuronide
Descripción general
Descripción
3-Carboxyumbelliferyl-b-D-glucuronide is a chromogenic substrate . It is water-soluble and is similar to MUGlcU . It is used for measuring cloned β-glucuronidase activity in plant lysate, homogenate, leaf disk, or whole plant assays .
Molecular Structure Analysis
The molecular formula of 3-Carboxyumbelliferyl-b-D-glucuronide is C16H14O11 . It has an average mass of 382.276 Da and a monoisotopic mass of 382.053619 Da . It has 5 defined stereocentres .Physical And Chemical Properties Analysis
3-Carboxyumbelliferyl-b-D-glucuronide has a density of 1.8±0.1 g/cm3, a boiling point of 758.7±60.0 °C at 760 mmHg, and a flash point of 281.0±26.4 °C . It has 11 H bond acceptors, 5 H bond donors, and 4 freely rotating bonds . Its polar surface area is 180 Å2 .Aplicaciones Científicas De Investigación
Application in E. coli Detection
- Optical Sensor Development: Carboxyumbelliferyl-β-d-glucuronide (CUGlcU) has been utilized in the development of an in situ optical sensor for detecting E. coli. Its high fluorescence at natural water pHs and temperatures makes it ideal for this application. The sensor successfully detected low concentrations of E. coli, demonstrating the potential of CUGlcU in environmental monitoring (Geary, Nijak, Larson, & Talley, 2011).
Metabolic Pathway Studies
- Differentiation of Drug Metabolites: Research on differentiating isomeric acyl, N-, and O-glucuronide derivatives of drugs, including those involving 3-Carboxyumbelliferyl-b-D-glucuronide, has been conducted. This differentiation is crucial for understanding drug metabolism and potential toxicity (Niyonsaba et al., 2019).
Investigation of Acyl Glucuronide Metabolites
- Study of Drug Metabolism: The metabolism of drugs and their transformation into acyl glucuronide metabolites has been extensively studied. These metabolites, including those derived from 3-Carboxyumbelliferyl-b-D-glucuronide, play a crucial role in drug bioactivation and potential toxicities (Ritter, 2000).
Pharmacological Implications
- Activation of AMPK by Glucuronide Metabolites: Studies have shown that acyl glucuronide metabolites of certain compounds, potentially including derivatives of 3-Carboxyumbelliferyl-b-D-glucuronide, can activate the adenosine monophosphate-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis (Ryder et al., 2018).
Propiedades
IUPAC Name |
7-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-2-oxochromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O11/c17-9-10(18)12(14(22)23)27-16(11(9)19)25-6-2-1-5-3-7(13(20)21)15(24)26-8(5)4-6/h1-4,9-12,16-19H,(H,20,21)(H,22,23)/t9-,10-,11+,12-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKJWPNWCJGLBP-DKQGBHPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)OC(=O)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)OC(=O)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628682 | |
| Record name | 3-Carboxy-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Carboxyumbelliferyl-b-D-glucuronide | |
CAS RN |
216672-17-2 | |
| Record name | 3-Carboxy-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



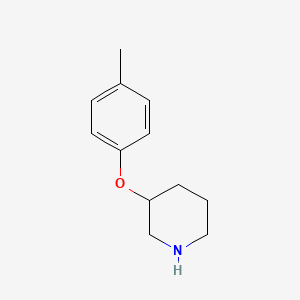
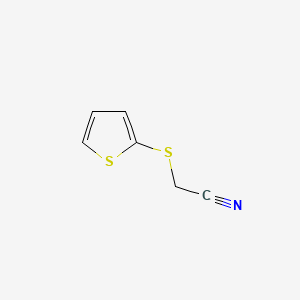

![4-[3-(Trifluoromethyl)benzoyl]pyridine](/img/structure/B1359085.png)
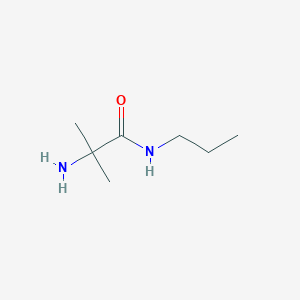
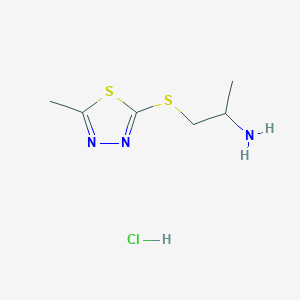
![[4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone](/img/structure/B1359097.png)
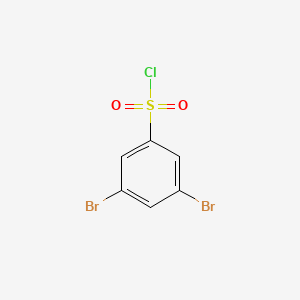
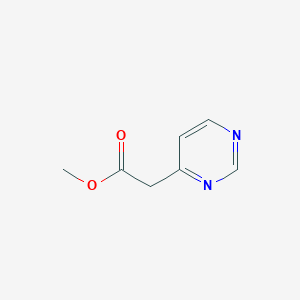
![Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]-](/img/structure/B1359105.png)
![Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]propanoate hydrochloride](/img/structure/B1359108.png)
